1,3-Dimethylimidazolium methylsulfate
Overview
Description
1,3-Dimethylimidazolium methylsulfate is an ionic liquid with the molecular formula C₆H₁₂N₂O₄S . It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in water . These characteristics make it a valuable compound in various scientific and industrial applications .
Mechanism of Action
Ionic liquids like “1,3-Dimethylimidazolium methylsulfate” are known to interact with various organic solvents, and their solubilities can vary depending on the molecular weight of the solvent . This suggests that the compound could potentially interact with various biological molecules in complex ways, but more research would be needed to determine the specifics.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethylimidazolium methylsulfate can be synthesized through the alkylation of 1-methylimidazole with dimethyl sulfate . The reaction typically occurs under controlled conditions to ensure the formation of the desired ionic liquid .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethylimidazolium methylsulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can also be performed, leading to the formation of reduced imidazolium derivatives.
Substitution: The methylsulfate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolium-based sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized imidazolium compounds .
Scientific Research Applications
1,3-Dimethylimidazolium methylsulfate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1-Butyl-3-methylimidazolium methylsulfate: Similar in structure but with a butyl group instead of a methyl group.
1-Ethyl-3-methylimidazolium methylsulfate: Contains an ethyl group in place of one of the methyl groups.
Uniqueness
1,3-Dimethylimidazolium methylsulfate is unique due to its specific combination of thermal stability, solubility, and ionic properties . These characteristics make it particularly suitable for applications requiring high stability and efficiency .
Properties
IUPAC Name |
1,3-dimethylimidazol-1-ium;methyl sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N2.CH4O4S/c1-6-3-4-7(2)5-6;1-5-6(2,3)4/h3-5H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKQGMYCUGJNIJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C[N+](=C1)C.COS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70477068 | |
Record name | 1,3-DIMETHYLIMIDAZOLIUM METHYLSULFATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70477068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97345-90-9 | |
Record name | 1,3-DIMETHYLIMIDAZOLIUM METHYLSULFATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70477068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dimethylimidazolium Methyl Sulfate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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